![molecular formula C20H17NO5S2 B1242008 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]-2-phenylacetic acid is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Antimicrobial and Antifungal Activities :
- A study by Karanth et al. (2018) explored the synthesis of a compound similar to the one , highlighting its potential for antimicrobial efficacy through in vitro antibacterial and antifungal activity assessments (Karanth et al., 2018).
- Gouda et al. (2010) synthesized derivatives involving similar chemical structures and evaluated them as antimicrobial agents, showing promising activities (Gouda et al., 2010).
- Baviskar et al. (2013) also synthesized a series of related compounds, determining their antimicrobial activity and potential structure-activity relationships (Baviskar et al., 2013).
Antitumor Activity :
- Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing butanoic acids related to the compound, which were then converted and evaluated for their moderate antitumor activity against various malignant tumor cells (Horishny & Matiychuk, 2020).
Synthesis and Physicochemical Properties :
- Velikorodov et al. (2017) discussed the Hetero-Diels–Alder reaction involving thiazolidin-2-ones, which are structurally related to the compound , leading to the formation of various derivatives (Velikorodov et al., 2017).
- The study by Horishny and Matiychuk (2021) also included the synthesis of related compounds, evaluating their physicochemical properties and drug likeness in silico (Horishny & Matiychuk, 2021).
properties
Product Name |
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
|---|---|
Molecular Formula |
C20H17NO5S2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C20H17NO5S2/c1-25-14-10-6-9-13(17(14)26-2)11-15-18(22)21(20(27)28-15)16(19(23)24)12-7-4-3-5-8-12/h3-11,16H,1-2H3,(H,23,24)/b15-11+ |
InChI Key |
FWZXAFVNVQVFNB-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



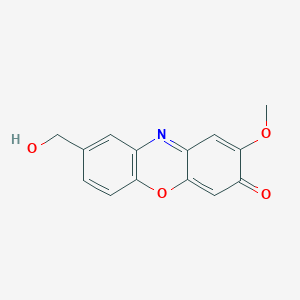
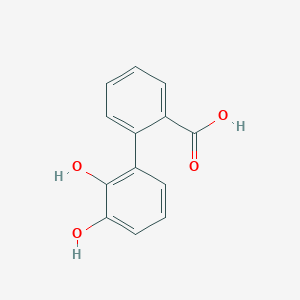
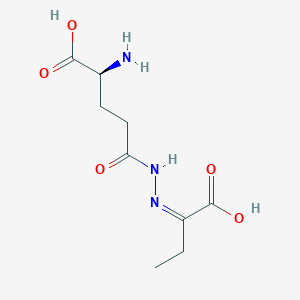
![methyl 1-(4-chlorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1241936.png)
![1-(Furo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B1241938.png)
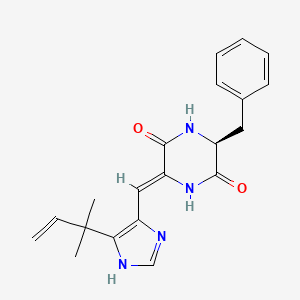
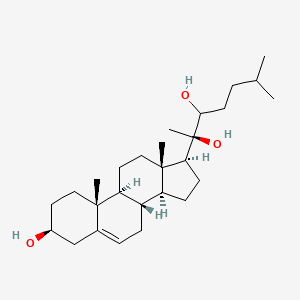
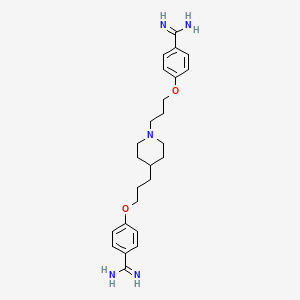

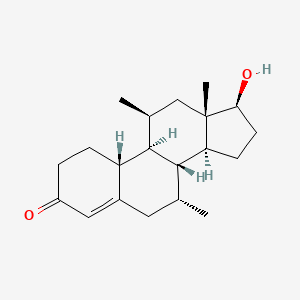
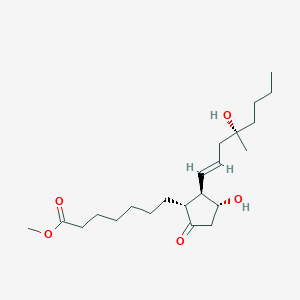
![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)
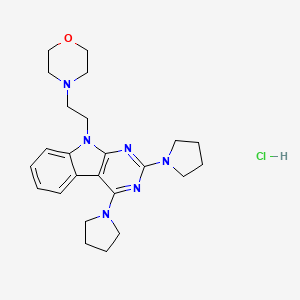
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B1241951.png)